molecular formula C24H31ClN2O B13093484 N-(2-(3-Acetyl-2-methylindolizin-1-yl)propyl)-N,N,2,5-tetramethylbenzenaminium chloride

N-(2-(3-Acetyl-2-methylindolizin-1-yl)propyl)-N,N,2,5-tetramethylbenzenaminium chloride

Cat. No.: B13093484
M. Wt: 399.0 g/mol
InChI Key: HNGFEZFIEUIVGL-UHFFFAOYSA-M
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Description

N-(2-(3-Acetyl-2-methylindolizin-1-yl)propyl)-N,N,2,5-tetramethylbenzenaminium chloride: is a complex organic compound with a unique structure that includes an indolizine ring and a benzenaminium moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-Acetyl-2-methylindolizin-1-yl)propyl)-N,N,2,5-tetramethylbenzenaminium chloride typically involves multiple steps, starting with the preparation of the indolizine ring. The indolizine ring can be synthesized through a cyclization reaction involving a pyridine derivative and an alkyne. The acetyl group is then introduced via an acetylation reaction.

The next step involves the alkylation of the indolizine ring with a propyl group, followed by the introduction of the benzenaminium moiety through a quaternization reaction. The final product is obtained by reacting the intermediate with hydrochloric acid to form the chloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-Acetyl-2-methylindolizin-1-yl)propyl)-N,N,2,5-tetramethylbenzenaminium chloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines can be used in substitution reactions.

Major Products

    Oxidation: Formation of oxides and ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzenaminium compounds.

Scientific Research Applications

N-(2-(3-Acetyl-2-methylindolizin-1-yl)propyl)-N,N,2,5-tetramethylbenzenaminium chloride has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-(3-Acetyl-2-methylindolizin-1-yl)propyl)-N,N,2,5-tetramethylbenzenaminium chloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(3-Acetyl-2-methylindolizin-1-yl)propyl)-N,N-dimethylbenzenaminium chloride
  • N-(2-(3-Acetyl-2-methylindolizin-1-yl)propyl)-N,N,2,4-tetramethylbenzenaminium chloride

Uniqueness

N-(2-(3-Acetyl-2-methylindolizin-1-yl)propyl)-N,N,2,5-tetramethylbenzenaminium chloride is unique due to its specific structural features, such as the position of the methyl groups on the benzenaminium ring

Properties

Molecular Formula

C24H31ClN2O

Molecular Weight

399.0 g/mol

IUPAC Name

2-(3-acetyl-2-methylindolizin-1-yl)propyl-(2,5-dimethylphenyl)-dimethylazanium;chloride

InChI

InChI=1S/C24H31N2O.ClH/c1-16-11-12-17(2)22(14-16)26(6,7)15-18(3)23-19(4)24(20(5)27)25-13-9-8-10-21(23)25;/h8-14,18H,15H2,1-7H3;1H/q+1;/p-1

InChI Key

HNGFEZFIEUIVGL-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=C(C=C1)C)[N+](C)(C)CC(C)C2=C3C=CC=CN3C(=C2C)C(=O)C.[Cl-]

Origin of Product

United States

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